

Physicochemical properties and stability of [D-Asn5]-Oxytocin

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[D-Asn5]-Oxytocin: A Physicochemical and Stability Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties and stability data for the oxytocin analog, **[D-Asn5]-Oxytocin**. Due to a scarcity of direct research on this specific analog, this document leverages extensive data from its parent molecule, oxytocin, to provide a foundational understanding for researchers, scientists, and drug development professionals. The information on oxytocin serves as a critical reference point for designing and interpreting studies on **[D-Asn5]-Oxytocin**.

Physicochemical Properties

While specific quantitative data for **[D-Asn5]-Oxytocin** is limited, its basic molecular information is available. For a comparative perspective, the detailed physicochemical properties of oxytocin are summarized below. It is important to note that the substitution of L-Asparagine with D-Asparagine at position 5 may lead to subtle changes in conformation and properties.

Table 1: Molecular and Physicochemical Properties



Property	[D-Asn5]-Oxytocin	Oxytocin
Molecular Formula	C43H66N12O12S2[1]	C43H66N12O12S2[2]
Molecular Weight	1007.19 g/mol [3][4]	1007.2 g/mol [2]
Sequence	CYIQ-[D-Asn]-CPLG-NH2 (Disulfide bridge: Cys1-Cys6) [3]	CYIQNCPLG-NH2 (Disulfide bridge: Cys1-Cys6)[2]
Appearance	-	White powder[2]
Melting Point	-	192-194 °C[2]
Solubility	-	Soluble in water and butanol[2]
Optical Rotation	-	-26.2° (c=0.53 in water)[2]
Isoelectric Point	-	5.51[2]
LogP (Hydrophobicity)	-	-2.7[2]

Biological Activity

[D-Asn5]-Oxytocin has been shown to possess very low specific oxytocic and vasodepressor activities.[3][5][6][7] However, cumulative dose-response studies indicate that it has a similar intrinsic activity to oxytocin for oxytocic effects.[3][4][5][7]

Stability Profile

Direct stability studies on **[D-Asn5]-Oxytocin** are not readily available in the scientific literature. However, extensive research on oxytocin provides a robust framework for understanding its potential degradation pathways and kinetics. The stability of oxytocin is highly dependent on pH and temperature.

pH-Dependent Degradation

The degradation of oxytocin follows pseudo-first-order kinetics and is significantly influenced by the pH of the formulation.[8]



- Acidic Conditions (pH 2.0): Deamidation at Gln4, Asn5, and the C-terminal Gly9-NH2 is the primary degradation pathway.[8][9]
- Neutral to Alkaline Conditions (pH 7.0 9.0): Degradation is faster at higher pH.[8] The
 formation of tri- and tetrasulfide-containing monomers, as well as various disulfide and
 dityrosine-linked dimers, are the main degradation products.[8][9] Beta-elimination and the
 formation of larger aggregates also occur.[8][9] At pH 9.0, mono-deamidation of Gln4, Asn5,
 and Gly9-NH2 is also observed.[8][9]
- Optimal Stability: Oxytocin exhibits the slowest degradation rate at a pH of approximately
 4.5.[8]

Table 2: Degradation Rate Constants (kobs) of Oxytocin (0.1 mg/mL) at 70°C

рН	kobs (day ⁻¹)
2.0	0.63
4.5	0.391
7.0	Not specified
9.0	Fastest degradation

Data extracted from a study on oxytocin degradation kinetics.[8]

Temperature-Dependent Degradation

The degradation of oxytocin is also temperature-dependent and can be described by the Arrhenius equation.[8] The activation energy for degradation is highest at pH 4.5, indicating greater stability at this pH as temperature increases.[8]

Table 3: Time for 10% Loss of Oxytocin Content at pH 4.5



Temperature	Time (days)
25°C	183
30°C	82
40°C	17

Calculated values from an accelerated stability study.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stability of oxytocin, which can be adapted for **[D-Asn5]-Oxytocin**.

Accelerated Stability Study

Purpose: To determine the degradation kinetics of the peptide as a function of temperature and pH.

Methodology:

- Formulation: Prepare solutions of the peptide (e.g., 0.1 mg/mL) in buffers of different pH values (e.g., 50 mM phosphate buffer at pH 2.0, 4.5, 7.0, and 9.0).[8]
- Incubation: Store aliquots of each formulation in sealed glass vials at various elevated temperatures (e.g., 40°C, 55°C, 70°C, and 80°C) in temperature-controlled ovens or water baths.[8]
- Sampling: At predetermined time intervals, withdraw samples from each condition.
- Analysis: Quantify the remaining intact peptide using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[8] Monitor the disappearance of the main peptide peak.
- Data Analysis: Plot the natural logarithm of the remaining peptide concentration versus time to determine the observed degradation rate constant (kobs) from the slope of the linear regression. Use the Arrhenius equation to calculate the activation energy of degradation.



Identification of Degradation Products by Mass Spectrometry

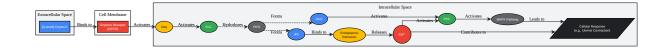
Purpose: To identify the chemical structures of the degradation products.

Methodology:

- Sample Preparation: Use samples from the accelerated stability study that show significant degradation.
- LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS. An Electrospray Ionization (ESI) source is commonly used for peptides.[8]
- Data Interpretation: Compare the mass spectra of the degradation products with the intact peptide to identify modifications such as deamidation, oxidation, dimerization, and fragmentation. Tandem MS (MS/MS) can be used to sequence the degradation products and pinpoint the exact site of modification.

Signaling Pathway

[D-Asn5]-Oxytocin, like oxytocin, is expected to exert its biological effects through the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The activation of OXTR initiates a cascade of intracellular signaling events.



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Caption: Oxytocin Receptor Signaling Pathway.

The binding of an agonist like oxytocin or its analogs to the oxytocin receptor (OXTR) primarily activates the Gαq protein.[11][12] This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). [12] These events, in turn, can activate other pathways like the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses.[11][12][13]

Conclusion and Future Directions

This technical guide consolidates the currently available information on the physicochemical properties and stability of **[D-Asn5]-Oxytocin**. While direct experimental data for this analog is sparse, the extensive knowledge of the parent molecule, oxytocin, provides a strong foundation for future research. It is recommended that dedicated studies be conducted to determine the specific physicochemical parameters and stability profile of **[D-Asn5]-Oxytocin**. Such data will be invaluable for its potential development as a therapeutic agent, enabling rational formulation design and prediction of its shelf-life and in vivo behavior. The experimental protocols outlined in this guide offer a starting point for these much-needed investigations.

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